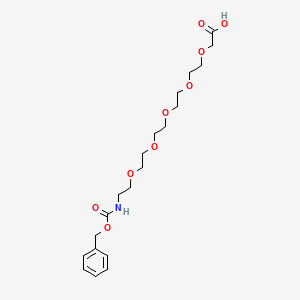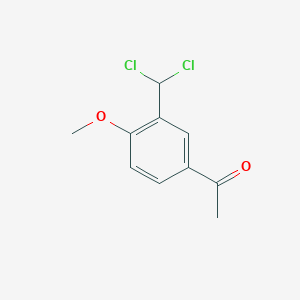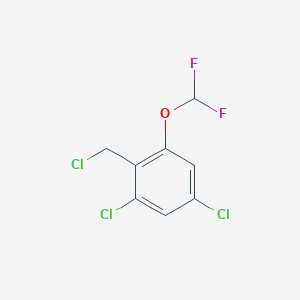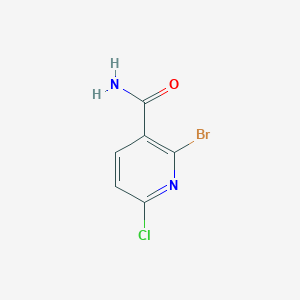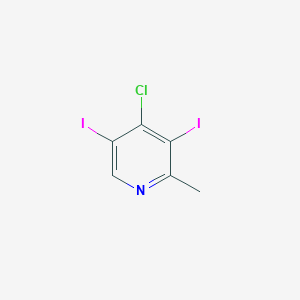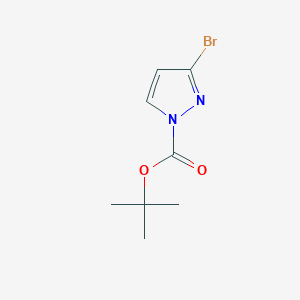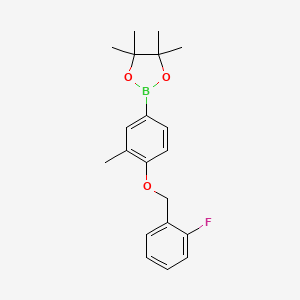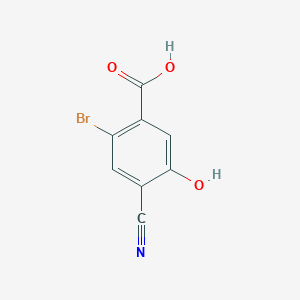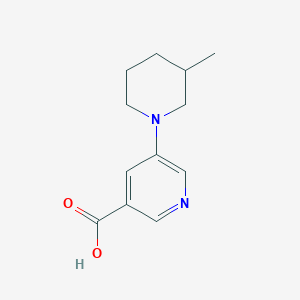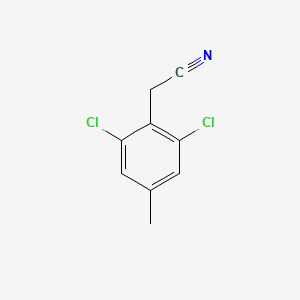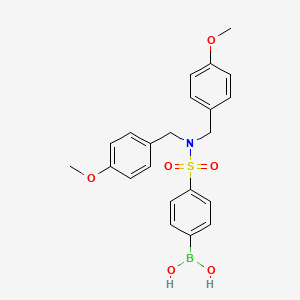
Acide 4-(N,N-bis(4-méthoxybenzyl)sulfamoyl)phénylboronique
Vue d'ensemble
Description
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C22H24BNO6S . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further substituted with a sulfonamide group bearing two 4-methoxybenzyl substituents . It is used in various scientific research applications due to its reactivity and functional properties.
Applications De Recherche Scientifique
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid has diverse applications in scientific research:
Analyse Biochimique
Biochemical Properties
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. It has been shown to interact with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue . Additionally, the sulfonamide group can interact with carbonic anhydrase enzymes, further expanding its range of biochemical interactions .
Cellular Effects
The effects of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, apoptosis, and differentiation . Furthermore, the compound’s interaction with metabolic enzymes can lead to shifts in cellular metabolism, impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid exerts its effects through several mechanisms. The boronic acid group binds to the active sites of enzymes, inhibiting their activity by forming a covalent bond with nucleophilic residues such as serine or threonine . This inhibition can block substrate access to the enzyme, effectively reducing its catalytic activity. Additionally, the sulfonamide group can interact with metal ions in metalloenzymes, disrupting their function . These interactions can lead to changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid in laboratory settings are crucial for its effectiveness in long-term studies. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over extended periods, with some studies reporting a gradual decrease in enzyme inhibition and cellular response . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and gene expression, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and alter cellular functions without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and biosynthesis . Additionally, its interaction with amino acid metabolism enzymes can affect the synthesis and degradation of various amino acids . These metabolic effects can have downstream consequences on cellular function and overall organismal health .
Transport and Distribution
The transport and distribution of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . Binding proteins in the cytoplasm and organelles can facilitate its localization and accumulation in specific regions, influencing its biochemical activity . The compound’s distribution within tissues can also affect its overall efficacy and toxicity in vivo .
Subcellular Localization
The subcellular localization of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its effectiveness in modulating cellular processes . The localization of the compound within subcellular structures can also impact its stability and degradation, influencing its long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid typically involves the reaction of 4-boronobenzoic acid with N,N-bis(4-methoxybenzyl)sulfonamide . The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic acid derivative . The reaction mixture is usually heated to promote the coupling of the reactants, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.
Oxidation: Phenolic derivatives are commonly produced.
Substitution: Various substituted sulfonamides are formed depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its ability to interact with biological molecules through its boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition . The sulfonamide group further enhances its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(N-Methyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
- 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
- 4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Uniqueness
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is unique due to its dual functional groups: the boronic acid group and the sulfonamide group with two 4-methoxybenzyl substituents . This combination provides enhanced reactivity and specificity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
[4-[bis[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BNO6S/c1-29-20-9-3-17(4-10-20)15-24(16-18-5-11-21(30-2)12-6-18)31(27,28)22-13-7-19(8-14-22)23(25)26/h3-14,25-26H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQVRAJIJXTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661238 | |
| Record name | (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-48-0 | |
| Record name | B-[4-[[Bis[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


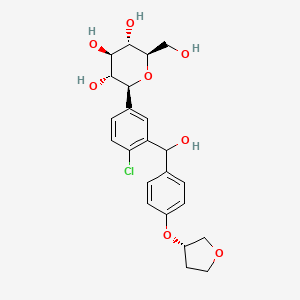
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
